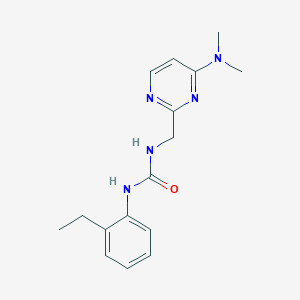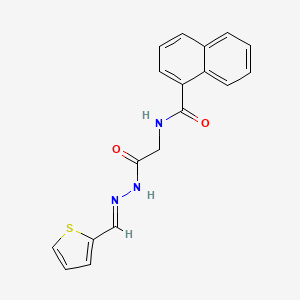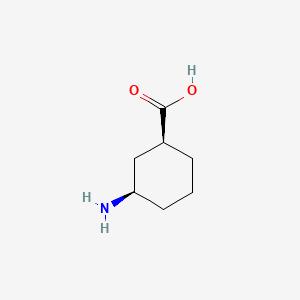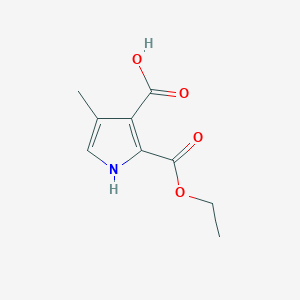
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethylphenyl)urea, also known as DMPU, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological activities. DMPU is a urea derivative that exhibits a unique chemical structure, making it a promising candidate for various applications in the fields of medicinal chemistry and drug discovery.
Scientific Research Applications
Molecular Interactions and Supramolecular Chemistry
Compounds similar to "1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethylphenyl)urea" have been studied for their unique dimerization capabilities via hydrogen bonding. For instance, ureidopyrimidones have demonstrated strong dimerization through quadruple hydrogen bonds, indicating their potential as building blocks in supramolecular chemistry due to their high dimerization constants and the ability to form stable dimeric structures in solution and solid state (Beijer et al., 1998).
Synthetic Applications
The synthesis of pyrimidinone derivatives has been extensively researched. A notable synthesis approach involves reacting dimethylamino-benzaldehyde with acetoacetate and urea, yielding compounds with potential utility in material science and organic synthesis (Peng Qiu-jin, 2010). Another example is the preparation of cyclic urea adducts, demonstrating the versatility of these compounds in forming complex structures with potential applications ranging from catalysis to material science (Aitken & Onyszchuk, 1985).
Material Science and Supramolecular Structures
The ability of ureidopyrimidinone-based compounds to undergo self-assembly into complex structures underlines their importance in material science. These compounds can form stable, sheet-like structures through multiple hydrogen-bonding interactions, suggesting applications in the development of new materials with tailored properties (Corbin et al., 2001).
Biological Activity
Although the direct biological applications of "1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethylphenyl)urea" were not found in the provided research, related compounds have been synthesized and evaluated for their antibacterial and anticancer activities. The development of novel heterocyclic compounds containing a sulfonamido moiety has shown significant antibacterial properties, indicating the potential medicinal chemistry applications of similar compounds (Azab et al., 2013). Additionally, derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and shown to possess anticancer activities, suggesting the potential for further exploration in drug development (Abdellatif et al., 2014).
properties
IUPAC Name |
1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-4-12-7-5-6-8-13(12)19-16(22)18-11-14-17-10-9-15(20-14)21(2)3/h5-10H,4,11H2,1-3H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTXGMSABYDTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl]methyl}-N-(2-fluorophenyl)benzamide](/img/structure/B2705018.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2705020.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2705022.png)



![(Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2705028.png)


![benzo[b]thiophen-2-yl(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone](/img/structure/B2705035.png)

